molecular formula C14H12N2O3S B3931326 METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE

METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE

Cat. No.: B3931326
M. Wt: 288.32 g/mol
InChI Key: REYPAPRXRXZLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[(2-METHYL1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Chemical Reactions Analysis

METHYL 2-[(2-METHYL1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[(2-METHYL1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-METHYL1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

METHYL 2-[(2-METHYL1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

methyl 2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-15-12-9-5-3-4-6-10(9)19-13(12)14(16-8)20-7-11(17)18-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYPAPRXRXZLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)OC)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE
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METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE
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METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE
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METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE
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METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE

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